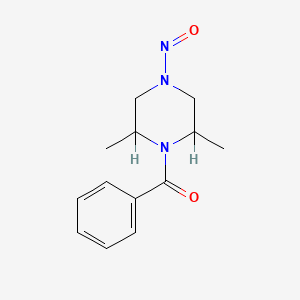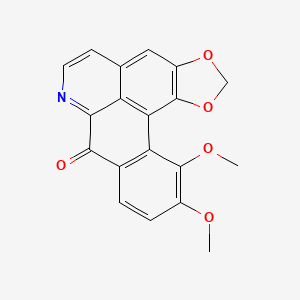
1-Bromo-4-tert-butylbenzene
Vue d'ensemble
Description
1-Bromo-4-tert-butylbenzene is an organic compound with the chemical formula C10H13Br . It is a colorless liquid with a melting point of 13-16°C and a boiling point of 80-81°C at 2 mmHg pressure . The compound is also known as p-bromo-tert-butylbenzene .
Synthesis Analysis
1-Bromo-4-tert-butylbenzene can be synthesized through various methods. For instance, it undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in different solvent systems . These reactions are essential for introducing the bromine atom into the benzene ring.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of 4-tert-butyl-phenylboronic Acid
1-Bromo-4-tert-butylbenzene is used in the synthesis of 4-tert-butyl-phenylboronic acid . This compound is often used in Suzuki coupling reactions, which are important in various fields of chemistry.
Lithium-Bromide Exchange Reactions
This compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This reaction is a key step in many synthetic routes in organic chemistry.
Synthesis of 1-deoxy Analogs of CP-47,497
1-Bromo-4-tert-butylbenzene is used in the synthesis of 1-deoxy analogs of CP-47,497 . CP-47,497 is a cannabinoid which is a class of chemicals that interact with cannabinoid receptors in cells that alter neurotransmitter release in the brain.
Synthesis of 1-deoxy Analogs of CP-55,940
Similarly, it is also used in the synthesis of 1-deoxy analogs of CP-55,940 . CP-55,940 is a synthetic cannabinoid which mimics the effects of naturally occurring THC (tetrahydrocannabinol).
Safety and Hazards
Mécanisme D'action
Target of Action
1-Bromo-4-tert-butylbenzene is a chemical compound that primarily targets organic synthesis reactions . It is used as a reagent in the synthesis of various organic compounds .
Mode of Action
The compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This reaction is a key step in the synthesis of other organic compounds.
Biochemical Pathways
The lithium-bromide exchange reaction is a part of the broader field of organic synthesis . The products of this reaction can be used in the synthesis of other compounds, such as 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940 .
Result of Action
The primary result of the action of 1-Bromo-4-tert-butylbenzene is the production of other organic compounds through synthesis reactions . These compounds can have a wide range of applications, depending on their specific structures and properties.
Action Environment
The efficacy and stability of 1-Bromo-4-tert-butylbenzene, like many chemical reagents, can be influenced by environmental factors such as temperature, solvent, and the presence of other chemicals . For example, the lithium-bromide exchange reactions it undergoes are performed at 0°C .
Propriétés
IUPAC Name |
1-bromo-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCAGOVGSDHHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192805 | |
| Record name | 1-Bromo-4-(1,1-dimethylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-tert-butylbenzene | |
CAS RN |
3972-65-4 | |
| Record name | 1-Bromo-4-tert-butylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3972-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(1,1-dimethylethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3972-65-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-4-(1,1-dimethylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(1,1-dimethylethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 1-Bromo-4-tert-butylbenzene in synthetic chemistry?
A1: 1-Bromo-4-tert-butylbenzene serves as a valuable reagent in various synthetic transformations. One prominent application is its use in lithium-halogen exchange reactions. For example, reacting 1-Bromo-4-tert-butylbenzene with n-butyllithium or tert-butyllithium results in the formation of (4-tert-butylphenyl)lithium. [] This organolithium species is a versatile intermediate for introducing the 4-tert-butylphenyl group into other molecules.
Q2: Can you describe a method for synthesizing 4-Tert-butylphenylboronic acid using 1-Bromo-4-tert-butylbenzene as a starting material?
A3: Yes, 4-Tert-butylphenylboronic acid can be synthesized by reacting 1-Bromo-4-tert-butylbenzene with trimethyl borate in the presence of magnesium. [, ] This reaction proceeds through the formation of a Grignard reagent intermediate. The reaction conditions, such as the molar ratio of reagents and the temperature, significantly influence the yield of 4-Tert-butylphenylboronic acid.
Q3: What analytical techniques are typically employed to characterize 4-Tert-butylphenylboronic acid?
A4: Mass spectrometry and proton nuclear magnetic resonance (1H NMR) spectroscopy are common techniques used to identify and characterize 4-Tert-butylphenylboronic acid. [] These methods provide information about the molecular weight, structure, and purity of the synthesized compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



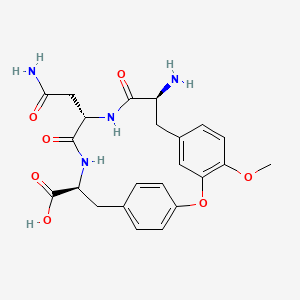
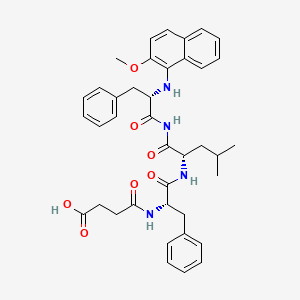
![4-[(3s,3Ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one](/img/structure/B1210462.png)
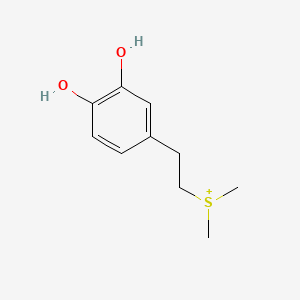

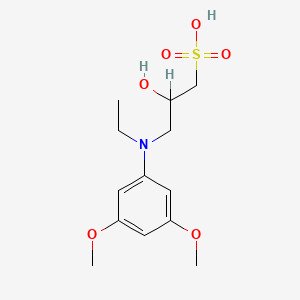
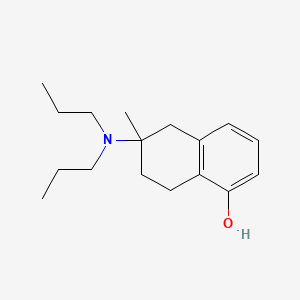
![1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1210471.png)

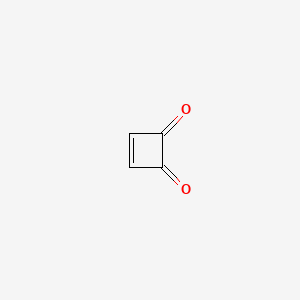
![Acido ursulcolico [Italian]](/img/structure/B1210475.png)
